Turanose

Description

Properties

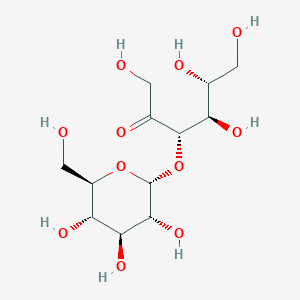

IUPAC Name |

(3S,4R,5R)-1,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2/t4-,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULSWEULPANCDV-PIXUTMIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876998 | |

| Record name | Turanose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-25-1 | |

| Record name | Turanose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turanose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turanose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TURANOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D600ARY3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Turanose: A Technical Guide for Researchers

An In-depth Exploration of the Core Physicochemical Properties, Experimental Methodologies, and Biological Signaling of Turanose for Applications in Research and Drug Development.

This compound, a structural isomer of sucrose, is emerging as a molecule of significant interest in the fields of food science, biotechnology, and pharmaceutical development.[1][2] This disaccharide, composed of glucose and fructose units linked by an α-1,3-glycosidic bond, presents a unique set of physicochemical characteristics that distinguish it from its more common counterpart, sucrose.[3][4] As a reducing sugar, this compound participates in chemical reactions inaccessible to sucrose, opening avenues for its application as a functional ingredient and a tool in biological research.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visually represents its role in plant signaling pathways.

Core Physicochemical Properties of this compound

The distinct structural arrangement of this compound confers a specific set of physical and chemical properties. These properties are crucial for its handling, application, and biological activity. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Systematic Name | α-D-Glucopyranosyl-(1→3)-α-D-fructofuranose | [3] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [3] |

| Molar Mass | 342.30 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 168 - 177 °C (decomposes) | [8][9][10] |

| Solubility in Water (at 25 °C) | ~1000 mg/mL | [8] |

| Optical Rotation [α]D²⁰ (c=4 in H₂O) | +74.8° to +76.8° | [9] |

Table 2: Chemical and Stability Properties of this compound

| Property | Description | References |

| Reducing Sugar | Yes, contains a free anomeric carbon. | [5] |

| Maillard Reaction | Participates readily in the Maillard reaction, leading to non-enzymatic browning. | [1][6] |

| pH Stability (at 90 °C) | Stable at pH 3.0; significant hydrolysis at pH 10.0. | [1][6] |

| Thermal Stability | Stable at acidic pH even at elevated temperatures; hydrolysis increases with temperature at alkaline pH. | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in water at a specific temperature.

Materials:

-

This compound

-

Distilled water

-

Analytical balance

-

Vortex mixer

-

Constant temperature water bath (25 °C)

-

Beakers and graduated cylinders

Protocol:

-

Equilibrate a known volume of distilled water (e.g., 10 mL) in a beaker within a constant temperature water bath set to 25 °C.

-

Weigh a known amount of this compound using an analytical balance.

-

Add a small, pre-weighed portion of this compound to the water and agitate vigorously using a vortex mixer until fully dissolved.

-

Continue adding small, known quantities of this compound to the solution, ensuring complete dissolution after each addition.

-

The point at which a small amount of added this compound no longer dissolves, and solid particles remain suspended after prolonged agitation, is considered the saturation point.

-

Calculate the solubility by dividing the total mass of dissolved this compound by the volume of water used. The result is typically expressed in g/mL or mg/mL.[1]

Determination of Thermal and pH Stability

Objective: To assess the stability of this compound under various temperature and pH conditions by measuring its hydrolysis into monosaccharides.

Materials:

-

This compound solution (e.g., 10 mM)

-

Buffer solutions of varying pH (e.g., pH 3.0, 7.0, 10.0)

-

Heating blocks or water baths set to desired temperatures (e.g., 30, 50, 70, 90 °C)

-

Microcentrifuge tubes

-

Enzymatic glucose assay kit

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in distilled water.

-

For each pH condition, dilute the this compound stock solution in the corresponding buffer to the final desired concentration (e.g., 10 mM).

-

Aliquot the buffered this compound solutions into microcentrifuge tubes.

-

Place the tubes in heating blocks or water baths pre-set to the experimental temperatures.

-

At specific time intervals (e.g., 0, 1, 2, 4 hours), remove an aliquot from each condition.

-

Measure the concentration of glucose released from the hydrolysis of this compound using an enzymatic glucose assay kit, following the manufacturer's instructions.

-

Read the absorbance at the specified wavelength using a spectrophotometer.

-

The degree of hydrolysis is calculated based on the amount of glucose released relative to the initial this compound concentration.[1]

Non-Enzymatic Browning (Maillard Reaction) Test

Objective: To evaluate the propensity of this compound to undergo the Maillard reaction in the presence of an amino acid.

Materials:

-

This compound solution (e.g., 20% w/v)

-

Glycine solution (e.g., 2%)

-

Sodium acetate buffer (pH 5.5)

-

Heating block or oven capable of reaching 120 °C

-

Spectrophotometer

Protocol:

-

Prepare a 20% (w/v) solution of this compound in sodium acetate buffer (pH 5.5).

-

Prepare a 2% solution of glycine in the same buffer.

-

In a reaction tube, mix equal volumes of the this compound solution and the glycine solution.

-

Incubate the mixture at a high temperature (e.g., 120 °C) for a specific duration (e.g., 1 hour).

-

After incubation, cool the samples to room temperature.

-

Measure the absorbance of the solution at 420 nm using a spectrophotometer. The intensity of the brown color, indicated by the absorbance reading, is proportional to the extent of the Maillard reaction.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling in Plants

This compound, being a non-metabolizable sucrose analog in higher plants, acts as a signaling molecule, triggering a distinct pathway compared to metabolizable sugars like glucose and sucrose.[1][11] This pathway is often associated with stress responses. The following diagram illustrates a simplified model of this compound-induced signaling in plant cells.

Caption: Simplified signaling pathway of this compound in a plant cell.

General Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a sugar like this compound follows a structured workflow, from sample preparation to data analysis.

Caption: General workflow for determining physicochemical properties of this compound.

References

- 1. Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. easpublisher.com [easpublisher.com]

- 3. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical properties and polarization value in raw and refined sugar [journals.ekb.eg]

- 5. Hexokinase as a sugar sensor in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The Bifunctional Role of Hexokinase in Metabolism and Glucose Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical properties of this compound and its potential applications as a sucrose substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Hexose Kinases and Their Role in Sugar-Sensing and Plant Development [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

Biosynthesis of Turanose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turanose, a structural isomer of sucrose, is a naturally occurring disaccharide found in honey.[1] Unlike sucrose, it is a reducing sugar with a lower glycemic index, making it a molecule of interest for applications in the food and pharmaceutical industries as a potential low-calorigenic sweetener.[2][3] This technical guide provides an in-depth overview of the natural biosynthesis pathway of this compound, focusing on the enzymatic conversion of sucrose. It includes detailed experimental protocols for enzyme activity assays, purification, and product analysis, along with quantitative data on enzyme kinetics and reaction conditions. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

The Natural Biosynthesis Pathway of this compound

In nature, this compound is primarily synthesized through the enzymatic isomerization of sucrose. The key enzyme responsible for this conversion is amylosucrase (EC 2.4.1.4), a glucosyltransferase belonging to the glycoside hydrolase (GH) family 13.[4] This enzyme is found in various microorganisms, including Neisseria polysaccharea, Bifidobacterium thermophilum, and Deinococcus geothermalis.[4][5]

The biosynthesis of this compound from sucrose by amylosucrase is a transglycosylation reaction. The enzyme cleaves the α-(1→2)-glycosidic bond in sucrose and transfers the glucosyl moiety to the C3 hydroxyl group of the released fructose, forming an α-(1→3)-glycosidic bond and resulting in the synthesis of this compound (α-D-glucopyranosyl-(1→3)-D-fructofuranose).[1][6] This isomerization reaction is in competition with the polymerization of the glucosyl units to form a linear α-(1,4)-glucan, which is another primary activity of amylosucrase.[3]

The yield of this compound is significantly influenced by the concentration of the substrate, sucrose. High concentrations of sucrose favor the isomerization reaction, leading to a higher production of this compound.[7][8] Additionally, the presence of external fructose can further enhance the yield of this compound by acting as a competitive acceptor for the glucosyl moiety.[9]

Recent studies have also identified that α-glucosidase from honeybees can convert sucrose to this compound through an intermolecular isomerization process.[10] This finding sheds light on the natural occurrence of this compound in honey.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production is dependent on the source of the amylosucrase and the specific reaction conditions. The following tables summarize key quantitative data from studies on amylosucrase-mediated this compound synthesis.

| Enzyme Source | Substrate(s) | This compound Yield (%) | Temperature (°C) | pH | Reference(s) |

| Neisseria polysaccharea | 2.5 M Sucrose | 56.2 | 35 | 7.0 | [7][8] |

| Neisseria polysaccharea | 2.0 M Sucrose + 0.75 M Fructose | 73.7 | 35 | 7.0 | [9] |

| Bifidobacterium thermophilum (Wild-Type) | 2.0 M Sucrose | 25 | Not Specified | Not Specified | [5] |

| Bifidobacterium thermophilum (G374S Mutant) | 2.0 M Sucrose | 65 | Not Specified | Not Specified | [5] |

| Bifidobacterium thermophilum (Y414F/P200R Mutant) | 1.0 M Sucrose + 1.0 M Fructose | 89.3 | 50 | Not Specified | [11] |

| Neisseria subflava | 1.0 M Sucrose | 29 | 45 | 8.0 | [12] |

Table 1: this compound Yields from Various Amylosucrases and Conditions

| Enzyme Source | Specific Activity (U/mg) | Optimal Temperature (°C) | Optimal pH | Reference(s) |

| Bifidobacterium thermophilum (Wild-Type) | 1.4 | Not Specified | Not Specified | [5] |

| Bifidobacterium thermophilum (G374S Mutant) | 2.2 | Not Specified | Not Specified | [5] |

| Neisseria subflava | Not Specified | 45 | 8.0 | |

| Calidithermus terrae | Not Specified | 42 | 9.5 | [13] |

Table 2: Enzymatic Properties of Amylosucrases

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Recombinant Amylosucrase Production and Purification

Objective: To produce and purify recombinant amylosucrase for use in this compound synthesis.

Methodology:

-

Gene Cloning and Expression: The gene encoding amylosucrase from the desired microorganism (e.g., Neisseria polysaccharea) is cloned into an appropriate expression vector (e.g., pGEX-6-P-3 or a His-tag vector). The recombinant plasmid is then transformed into a suitable host strain, such as E. coli BL21.[2][14]

-

Cell Culture and Induction: The transformed E. coli cells are cultured in a suitable medium (e.g., 2xYT broth) at 37°C. Gene expression is induced by the addition of an inducer, such as isopropyl-β-D-thiogalactopyranoside (IPTG), at a specific cell density (e.g., OD600 of 1.0). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.[2][15]

-

Cell Lysis and Crude Extract Preparation: Cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed by sonication or other mechanical means to release the intracellular proteins. The cell debris is removed by centrifugation to obtain the crude enzyme extract.[16]

-

Affinity Chromatography Purification: The recombinant amylosucrase is purified from the crude extract using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is used.[2] For GST-tagged proteins, a glutathione-Sepharose resin is employed. The column is washed extensively to remove non-specifically bound proteins, and the target enzyme is eluted using a specific eluting agent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[17]

-

Purity Analysis: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

Amylosucrase Activity Assay

Objective: To determine the enzymatic activity of amylosucrase.

Methodology:

-

Reaction Mixture Preparation: The standard assay mixture contains a buffered solution (e.g., 50 mM Tris-HCl, pH 7.0), a defined concentration of sucrose (e.g., 0.1 M), and the enzyme solution.[2]

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme to the pre-warmed reaction mixture and incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 30 minutes).[2]

-

Reaction Termination: The reaction is stopped by heating the mixture at 100°C for 10 minutes to denature the enzyme.[2]

-

Quantification of Fructose: The amount of fructose released during the reaction is quantified using the dinitrosalicylic acid (DNS) method. A standard curve is generated using known concentrations of fructose. The absorbance is measured at 540 nm.[13]

-

Definition of Enzyme Unit: One unit (U) of amylosucrase activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of fructose per minute under the specified assay conditions.[17][18]

Enzymatic Synthesis and Analysis of this compound

Objective: To synthesize this compound from sucrose using amylosucrase and analyze the reaction products.

Methodology:

-

Synthesis Reaction: A reaction mixture containing a high concentration of sucrose (e.g., 1.0 M to 2.5 M) and purified amylosucrase (e.g., 400 U/L) in a suitable buffer is incubated at the optimal temperature (e.g., 35°C) for an extended period (e.g., 96-120 hours).[2][7] To enhance the yield, extrinsic fructose (e.g., 0.25 M to 1.0 M) can be added to the reaction mixture.[2][9]

-

Reaction Monitoring and Termination: Aliquots of the reaction mixture are taken at different time intervals to monitor the progress of the reaction. The reaction is terminated by heat inactivation of the enzyme.[2]

-

Product Analysis by HPLC: The composition of the reaction mixture (sucrose, glucose, fructose, and this compound) is analyzed by High-Performance Liquid Chromatography (HPLC).[19]

-

Column: An amino-functionalized silica column (e.g., Chromolith NH2) is commonly used.[19]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) is used as the mobile phase.[19]

-

Detection: Detection is typically performed using a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 190 nm).[19] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another sensitive method for carbohydrate analysis.[20]

-

-

Purification of this compound: this compound can be purified from the reaction mixture using preparative recycling HPLC.[1]

Visualizations

Biosynthesis Pathway of this compound

Caption: Enzymatic synthesis of this compound from sucrose by amylosucrase.

Experimental Workflow for this compound Production and Analysis

References

- 1. Physicochemical properties of this compound and its potential applications as a sucrose substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103270167A - Method for preparing this compound using amylosucrase and sweetener using the same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Versatile biotechnological applications of amylosucrase, a novel glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced production of this compound using a mutant amylosucrase from Bifidobacterium thermophilum immobilized on silica carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 9. Enzymatic Process for High-Yield this compound Production and Its Potential Property as an Adipogenesis Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring formation of this compound in honey via stable isotope labelling and high-resolution mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Expression, purification, and characterization of a novel amylosucrase from Neisseria subflava [agris.fao.org]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Sequence Analysis of the Gene Encoding Amylosucrase from Neisseria polysaccharea and Characterization of the Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chromatogram Detail [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health Benefits and Nutritional Value of Turanose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Turanose, a naturally occurring disaccharide and structural isomer of sucrose, is emerging as a functional carbohydrate with significant potential in the food and pharmaceutical industries. Composed of glucose and fructose linked by an α-1,3-glycosidic bond, this compound is found in honey and is produced enzymatically from sucrose.[1] Its slow digestibility and low caloric value position it as a promising alternative to traditional sweeteners. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its nutritional properties, health benefits, and the underlying physiological mechanisms. The content herein is intended to support further research and development of this compound-based products. While preclinical data is promising, it is important to note the current absence of human clinical trial data specifically investigating the health effects of this compound.

Introduction

This compound (α-D-glucopyranosyl-(1→3)-D-fructose) is a reducing sugar with approximately 50% the sweetness of sucrose.[2] Unlike sucrose, which is rapidly hydrolyzed in the small intestine, this compound is digested at a significantly slower rate, leading to a lower glycemic and insulinemic response.[2] This property, along with its potential anti-inflammatory and anti-adipogenic effects, makes this compound a subject of growing interest for applications in functional foods, dietary supplements, and as an excipient in drug formulations. This guide synthesizes the available preclinical data on this compound, presenting it in a structured format to facilitate its use by the scientific community.

Nutritional and Physicochemical Properties

This compound exhibits unique physicochemical properties that distinguish it from sucrose and other sugars. Its slow hydrolysis in the gastrointestinal tract is a key determinant of its nutritional value.

Digestibility

In vitro studies simulating human digestion have demonstrated the slow hydrolysis of this compound. In a simulated small intestinal environment, only 18% of this compound was degraded after 4 hours, compared to 36% of sucrose under the same conditions.[2] This slow digestion is attributed to the α-1,3-glycosidic linkage, which is less susceptible to enzymatic cleavage by human digestive enzymes.

Table 1: In Vitro Digestibility of this compound vs. Sucrose

| Digestive Fluid Simulation | Incubation Time | % Hydrolysis of this compound | % Hydrolysis of Sucrose |

| Artificial Saliva | 20 min | <6% | Not Reported |

| Artificial Gastric Juice | Not specified | 0% | 100% |

| Artificial Small Intestinal Juice | 4 hours | 18% | 36% |

| Data sourced from Han et al. (2021)[2] |

Glycemic Index and Caloric Value

While no human clinical trials have directly determined the glycemic index (GI) of this compound, its slow digestibility strongly suggests a low GI. Animal studies with similar slowly digestible disaccharides, such as isomaltulose (palatinose), have shown significantly lower postprandial blood glucose and insulin responses compared to sucrose.[3] Based on its digestive fate, the caloric value of this compound is presumed to be lower than that of sucrose, although a precise value has not been established.

Health Benefits and Underlying Mechanisms

Preclinical studies suggest that this compound may offer several health benefits, including anti-inflammatory effects and the potential to reduce lipid accumulation.

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages have shown that this compound can suppress inflammatory responses. Treatment with this compound significantly reduced the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes and cytokines.

Table 2: Effect of this compound on Inflammatory Markers in RAW 264.7 Macrophages

| Treatment Group | NO Production (relative to control) | iNOS Protein Expression (relative to control) | COX-2 Protein Expression (relative to control) | IL-1β mRNA Expression (relative to control) | IL-18 mRNA Expression (relative to control) |

| Glucose (25 mM) | 3.4 | 1.0 | 1.0 | 1.0 | 1.0 |

| 75% this compound | 1.8 | 0.49 | Not Reported | 0.6 | 0.5 |

| 100% this compound | 1.2 | 0.25 | Not Reported | 0.4 | 0.3 |

| Statistically significant reduction compared to the glucose group (p < 0.05). Data adapted from Chung et al. (2017).[4][5] |

The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the downregulation of the NF-κB and MAPK signaling pathways.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. pure.au.dk [pure.au.dk]

- 3. Regulation of Inflammation by Sucrose Isomer, this compound, in Raw 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Inflammation by Sucrose Isomer, this compound, in Raw 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Regulation of Inflammation by Sucrose Isomer, this compound, in Raw 264.7 Cells | Semantic Scholar [semanticscholar.org]

- 6. Physicochemical properties of this compound and its potential applications as a sucrose substitute - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Turanose for Researchers and Scientists

This technical guide provides a comprehensive overview of Turanose, a disaccharide of significant interest in plant biology, microbiology, and potentially as a functional food ingredient. The guide details its chemical properties, its role in cellular signaling, and relevant experimental protocols for its study.

Core Properties of this compound

This compound is a naturally occurring reducing disaccharide and an isomer of sucrose. It is found in honey and is produced by some microorganisms. Unlike sucrose, it is not readily metabolized by higher plants, which makes it a valuable tool for studying sugar signaling pathways.

| Property | Value | Source |

| CAS Number | 547-25-1 | [1] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| Systematic Name | α-D-glucopyranosyl-(1→3)-α-D-fructofuranose | [1] |

| Synonyms | 3-O-α-D-Glucopyranosyl-D-fructose, D-(+)-Turanose | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

This compound Signaling in Plant Cells

In plants, this compound acts as a signaling molecule. It is transported into the cell via sucrose transporters but is not metabolized. This triggers a distinct signaling cascade that differs from the pathways activated by metabolizable sugars like glucose and sucrose. One of the key events in this compound signaling is the activation of Mitogen-Activated Protein Kinases (MAPKs), which are involved in various stress and developmental responses.

Experimental Protocols

This section outlines methodologies for studying the effects and properties of this compound.

Analysis of this compound Effects on Gene Expression and MAPK Activation in Plant Suspension Cells

This protocol is based on studies investigating sugar signaling in tomato cell cultures.[2]

Objective: To determine the effect of this compound on the expression of specific genes and the activation of MAPKs.

Methodology:

-

Cell Culture: Use photo-autotrophic suspension culture cells (e.g., from Lycopersicon peruvianum).

-

Treatment: Add this compound to the cell culture medium at a specified concentration. Include controls with metabolizable sugars (e.g., sucrose, glucose) and a no-sugar control.

-

Sample Collection: Harvest cells at various time points after treatment.

-

RNA Extraction and Analysis:

-

Extract total RNA from the harvested cells.

-

Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to measure the transcript levels of marker genes (e.g., Lin6 for sink metabolism, RbcS for source metabolism).

-

-

Protein Extraction and MAPK Assay:

-

Extract total protein from the harvested cells.

-

Perform an in-gel kinase assay using a substrate like myelin basic protein (MBP) to detect MAPK activity. Separate proteins by SDS-PAGE containing the substrate, renature the kinases, and perform the kinase reaction with radiolabeled ATP. Visualize activated MAPKs by autoradiography.

-

General Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the biological effects of this compound.

Physicochemical Stability and Property Analysis

These protocols are essential for applications of this compound in biotechnology and food science.

1. Thermal and pH Stability:

-

Methodology: Prepare a solution of this compound (e.g., 10 mM) in buffers of varying pH (e.g., pH 3.0, 7.0, 10.0). Incubate the solutions at a range of temperatures (e.g., 30-90°C) for a set duration (e.g., 4 hours).

-

Analysis: Measure the amount of glucose released from the hydrolysis of this compound using a glucose assay kit. This will indicate the stability of this compound under different conditions.

2. In Vitro Digestibility Assay:

-

Methodology: Prepare simulated digestion fluids (saliva, gastric juice, pancreatic juice). Incubate a this compound solution with each of these fluids at 37°C for a defined period (e.g., up to 4 hours).

-

Analysis: Stop the enzymatic reactions (e.g., by boiling) and measure the extent of this compound hydrolysis, for instance, by quantifying the release of glucose and fructose.

3. Rheological Characterization:

-

Methodology: Prepare this compound solutions of various concentrations (e.g., 10-50% w/w). Use a rheometer to measure the viscosity of the solutions at different temperatures (e.g., 25, 35, 45°C) and shear rates.

-

Analysis: Plot viscosity as a function of concentration, temperature, and shear rate to understand the flow behavior of this compound solutions.

Assessment of Adipogenesis-Regulating Properties

This protocol is based on studies evaluating the potential of this compound as a functional food ingredient.[3]

Objective: To determine if this compound can modulate lipid accumulation in preadipocytes.

Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes.

-

Differentiation: Induce differentiation of the preadipocytes into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: During differentiation, treat the cells with varying concentrations of this compound, potentially as a substitute for glucose in the medium.

-

Lipid Accumulation Staining: After several days of differentiation, fix the cells and stain for intracellular lipid droplets using Oil Red O.

-

Quantification: Elute the stain from the cells and measure its absorbance to quantify the extent of lipid accumulation. Compare the results from this compound-treated cells with control cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Process for High-Yield this compound Production and Its Potential Property as an Adipogenesis Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Turanose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of turanose, a disaccharide and structural isomer of sucrose. With growing interest in this compound as a potential low-calorie sweetener and functional food ingredient, a thorough understanding of its behavior in aqueous solutions is critical for formulation, processing, and application development in the food and pharmaceutical industries.[1][2][3] This guide focuses on the core parameters of aqueous solubility and stability under various conditions, presenting quantitative data, detailed experimental protocols, and key chemical pathways.

Aqueous Solubility

This compound exhibits high solubility in water, comparable to that of sucrose, making it a viable bulking agent and sweetener in various formulations.[4] Its solubility significantly surpasses other sugar substitutes like isomaltulose and erythritol at room temperature.[4]

Data Presentation: Solubility

The following table summarizes the aqueous solubility of this compound in comparison to other common sugar-based sweeteners.

| Sweetener | Solubility at 25 °C ( g/100 mL) |

| This compound | ~100[5] |

| Sucrose | ~200 (value interpolated)[4] |

| Tagatose | 146.73[4] |

| Isomaltulose | 59.67[4] |

| Erythritol | 62.29[4] |

Experimental Protocols: Solubility Determination

The gravimetric method is commonly employed to determine the solubility of this compound in water at a specific temperature.[4]

-

Preparation : A known mass of this compound (e.g., 300 mg) is completely dissolved in a specific volume of distilled water (e.g., 0.5 g) with vigorous mixing (e.g., vortexing).[4]

-

Titration : Small, pre-weighed increments of this compound (e.g., 0.01 g) are added stepwise to the solution.[4]

-

Endpoint : After each addition, the solution is mixed thoroughly to ensure complete dissolution. The process is continued until the point of saturation is reached, indicated by the appearance of persistent precipitation.[4]

-

Calculation : The solubility is calculated based on the total mass of sugar dissolved in the known volume of water and is typically expressed as g/100 mL or g/dL.[4]

Caption: Workflow for determining aqueous solubility.

Stability in Aqueous Solutions: Effect of pH and Temperature

The stability of the glycosidic bond in this compound is highly dependent on the pH and temperature of the aqueous environment. This is a critical consideration for processing, storage, and formulation, especially in acidic food products or pharmaceutical preparations that may undergo heat treatment.

Data Presentation: Stability

The stability of this compound was evaluated by measuring its hydrolysis (breakdown into glucose and fructose) after incubation under various conditions.

| pH | Temperature (°C) | Incubation Time (h) | This compound Hydrolysis (%) | Stability Assessment |

| 3.0 | 30, 50, 70, 90 | 4 | Not detected | Highly Stable [4] |

| 7.0 | 30, 50, 70, 90 | 4 | Not detected | Highly Stable [4] |

| 10.0 | 90 | 1 | >80% | Unstable [4] |

| 10.0 | 90 | 4 | ~88.5% | Highly Unstable [4] |

Key Findings:

-

Acidic Conditions (pH 3.0) : this compound is exceptionally stable in acidic solutions, showing no hydrolysis even at temperatures as high as 90°C.[2][4] This property makes it a superior sweetener candidate for acidic foods and beverages compared to sucrose, which degrades under similar conditions.[4]

-

Neutral Conditions (pH 7.0) : At neutral pH, this compound remains completely stable across a wide temperature range.[4]

-

Alkaline Conditions (pH 10.0) : this compound is particularly susceptible to hydrolysis in alkaline solutions, a process that is significantly accelerated by heat.[4][6] The proximity of its glycosidic bond to the reducing group makes it more prone to alkaline hydrolysis than many other disaccharides.[6]

Caption: Influence of pH on this compound stability.

Experimental Protocols: pH and Thermal Stability Testing

The following protocol is used to assess the stability of this compound under different environmental conditions.[4]

-

Solution Preparation : Prepare a 10 mM solution of this compound in various buffer systems:

-

Incubation : Aliquots of the buffered this compound solutions are incubated for a set duration (e.g., 4 hours) across a range of temperatures (e.g., 30, 50, 70, and 90°C).[4]

-

Reaction Termination : For enzymatic assays, the reaction can be stopped by boiling the sample for 10 minutes to denature any enzymes.[4] For chemical hydrolysis studies, samples are cooled.

-

Quantification of Hydrolysis : The degree of hydrolysis is determined by measuring the concentration of a breakdown product, typically glucose. This can be achieved using:

-

Enzymatic Assay : A D-Glucose Assay Kit, with absorbance measured spectrophotometrically (e.g., at 510 nm).[4]

-

Chromatographic Methods : Techniques like HPLC can be used to separate and quantify the remaining this compound and its hydrolysis products (glucose and fructose).

-

Chemical Degradation Pathways

Understanding the degradation pathways of this compound is essential for predicting its behavior and the formation of byproducts during processing and storage.

3.1 Hydrolysis

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its α-1,3 glycosidic bond, which yields one molecule of glucose and one molecule of fructose.[6] As established, this reaction is highly favored in alkaline conditions and negligible in acidic or neutral media.

Caption: Primary hydrolysis pathway of this compound.

3.2 Maillard Reaction (Non-Enzymatic Browning)

This compound is a reducing sugar, meaning it possesses a free aldehyde group that can participate in the Maillard reaction.[4] This is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, resulting in non-enzymatic browning and the development of distinct flavors.[4][7] In contrast, sucrose is a non-reducing sugar and does not initiate this reaction until its glycosidic bond is first cleaved.[4]

The propensity of this compound to undergo the Maillard reaction is an important consideration in food applications where color and flavor development are critical quality attributes. For instance, when heated with glycine (an amino acid) at pH 5.5, this compound solutions develop a brown color that intensifies with increasing temperature.[4]

References

- 1. Physicochemical properties of this compound and its potential applications as a sucrose substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical properties of this compound and its potential applications as a sucrose substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H22O11 | CID 5460935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

Turanose: A Technical Guide to a Low-Calorie Sucrose Substitute for Research and Development

For Immediate Release

This technical guide provides an in-depth analysis of Turanose (α-D-glucopyranosyl-(1→3)-D-fructose), a naturally occurring sucrose isomer, for its potential application as a low-calorie, functional sweetener. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and physiological effects of sucrose substitutes.

Executive Summary

This compound, a disaccharide found in honey, presents a compelling profile as a low-calorie alternative to sucrose.[1] It is characterized by its reduced sweetness, slower digestion, and consequently, a lower caloric value and glycemic index.[2][3][4] These properties make it a subject of interest for developing food products and therapeutics aimed at managing metabolic disorders such as obesity and type 2 diabetes. This guide summarizes the current scientific understanding of this compound, including its physicochemical properties, metabolic fate, and its hypothesized mechanism for inducing metabolically beneficial gut hormone secretion. Detailed experimental protocols and data are provided to facilitate further research and development.

Physicochemical and Metabolic Properties of this compound

This compound exhibits distinct physicochemical and metabolic characteristics compared to sucrose, which are critical for its application as a functional food ingredient.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound in comparison to sucrose and other relevant sugars.

Table 1: Physicochemical Properties

| Property | This compound | Sucrose | Comments |

|---|---|---|---|

| Molar Mass | 342.30 g/mol [5] | 342.30 g/mol | Identical, as they are isomers. |

| Sweetness (relative to sucrose) | ~50%[2][4] | 100% | This compound has a milder sweet taste. |

| Aqueous Solubility (g/dL at 25°C) | High (data not specified) | ~200[2] | This compound is readily soluble in water.[6] |

| pH Stability (at 90°C, 4h) | Stable at pH 3.0 | >80% degraded at pH 3.0[2] | This compound is highly stable in acidic conditions.[2] |

| Viscosity (50% w/w solution at 25°C) | Higher than monosaccharides | Higher than monosaccharides | Similar rheological properties to other disaccharides.[2] |

Table 2: Metabolic and Physiological Properties

| Property | This compound | Sucrose | Comments |

|---|---|---|---|

| Caloric Value | Low[1][2][3][4] | ~4 kcal/g | The slower and incomplete hydrolysis of this compound contributes to its lower caloric value. |

| Glycemic Index (GI) | Low[1][3][4] | High (~65) | The slow release of glucose leads to a lower impact on blood sugar levels.[2][6] |

| Hydrolysis Rate (in vitro small intestine, 4h) | ~18% degraded[2][6] | ~36% degraded[2][6] | This compound is hydrolyzed more slowly by mammalian intestinal enzymes than sucrose.[4] |

| Safety (NOAEL in mice) | 7 g/kg/day[4] | Generally Recognized as Safe (GRAS) | Toxicological studies indicate this compound is safe for consumption.[4] |

Hypothesized Mechanism of Action: Gut Hormone Secretion

It is well-established that sweet compounds, including natural sugars and artificial sweeteners, can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[2][5] This action is mediated by the T1R2/T1R3 sweet taste receptor.[2] Given that this compound is a sucrose isomer with a sweet taste, it is hypothesized to act via this same pathway to promote GLP-1 release.

Signaling Pathway

Activation of the T1R2/T1R3 receptor, a G-protein coupled receptor (GPCR), by a sweet ligand like this compound is proposed to initiate a downstream signaling cascade involving the G-protein gustducin, leading to membrane depolarization and an increase in intracellular calcium. This cascade culminates in the exocytosis of GLP-1-containing granules from the L-cell. The secreted GLP-1 then enters circulation and exerts its beneficial effects on glucose homeostasis, such as stimulating glucose-dependent insulin secretion and promoting satiety.

Experimental Protocols

To facilitate further investigation into the properties of this compound, detailed methodologies for key experiments are provided below.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from an enteroendocrine cell line in response to this compound. The human NCI-H716 or murine GLUTag cell lines are suitable models.[7][8][9][10]

Objective: To determine the dose-dependent effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Materials:

-

NCI-H716 or GLUTag cells

-

Appropriate cell culture medium (e.g., DMEM) with supplements

-

24-well tissue culture plates

-

Krebs-Ringer Bicarbonate Buffer (KRBB)

-

This compound, Glucose (positive control), Vehicle control

-

DPP-4 inhibitor (e.g., Sitagliptin)

-

Active GLP-1 ELISA Kit

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture cells in supplemented medium at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Seed cells into 24-well plates and allow them to adhere and differentiate for 48-72 hours.

-

Wash and Pre-incubation: Gently wash the cells twice with KRBB. Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C to establish baseline conditions.

-

Treatment: Aspirate the buffer and add 500 µL of KRBB containing various concentrations of this compound (e.g., 1, 10, 50, 100 mM), a positive control (e.g., 10 mM Glucose), or a vehicle control.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge to remove any cellular debris.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit, following the manufacturer’s instructions.

-

Protein Quantification: Lyse the cells in each well and measure the total protein concentration using a BCA protein assay.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content for each well to account for variations in cell number.

In Vivo Glycemic Index (GI) Determination

This protocol outlines the standardized in vivo method for determining the glycemic index of a food item, adapted for testing this compound.

Objective: To determine the glycemic index of this compound in human subjects.

Procedure:

-

Subject Recruitment: Recruit at least 10 healthy human subjects with normal glucose tolerance.

-

Fasting: Subjects must fast for 10-12 hours overnight before each test session.

-

Test Food Preparation: Prepare a test portion of this compound containing 50 grams of available carbohydrate, dissolved in water. Prepare a reference food portion (50 grams of pure glucose) dissolved in a similar volume of water.

-

Study Design: The study should be a randomized, crossover design where each subject completes both the this compound and the reference food test sessions on separate days.

-

Blood Sampling:

-

Baseline (t=0): Take a fasting blood sample via finger-prick.

-

Ingestion: The subject consumes the test or reference food within 15 minutes.

-

Post-ingestion: Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after starting to consume the drink.

-

-

Blood Glucose Measurement: Measure the blood glucose concentration for each sample immediately using a calibrated glucometer.

-

Data Analysis:

-

For each subject, plot the blood glucose concentration against time for both the this compound and reference food tests.

-

Calculate the incremental Area Under the Curve (iAUC) for each glucose response curve, ignoring the area below the fasting baseline.

-

Calculate the GI for this compound for each subject: (iAUC of this compound / iAUC of Reference Food) * 100.

-

The final GI of this compound is the average GI value from all subjects.

-

Conclusion

This compound demonstrates significant potential as a low-calorie sucrose substitute with added physiological benefits. Its slow digestibility contributes to a low glycemic index and reduced caloric load. Furthermore, its hypothesized ability to stimulate GLP-1 secretion via intestinal sweet taste receptors warrants further investigation, as this could provide a dual benefit for glycemic control and weight management. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic and commercial potential of this compound.

References

- 1. Enteroendocrine hormonal response after the ingestion of cola beverages with sucrose and non-nutritive sweeteners in healthy adults: A randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the Sweet Taste Receptor in Enteroendocrine Cells and Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Return of the glucoreceptor: Glucose activates the glucose-sensing receptor T1R3 and facilitates metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enteroendocrine Cells Sense Sucrose and Alter Enteric Neuron Excitability via Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 6. Physicochemical properties of this compound and its potential applications as a sucrose substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Anti-Cariogenic Properties of Turanose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental caries remains a significant global health issue, primarily driven by the metabolic activity of oral bacteria, most notably Streptococcus mutans, on dietary sugars. Sucrose is a key etiological agent, serving as a substrate for the synthesis of extracellular polysaccharides (EPS), which are crucial for the formation of cariogenic biofilms, and for the production of organic acids that demineralize tooth enamel. Turanose, a structural isomer of sucrose, has emerged as a promising non-cariogenic alternative. This technical guide provides an in-depth analysis of the anti-cariogenic properties of this compound, detailing its mechanism of action, and presenting experimental protocols to evaluate its efficacy. Quantitative data, presented in tabular format, illustrates the expected outcomes of comparative studies between this compound and sucrose. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, conceptual frameworks for research and development.

Introduction: The Role of Sugars in Dental Caries

Dental caries is a multifactorial disease characterized by the demineralization of tooth structure due to acid produced by oral bacteria metabolizing fermentable carbohydrates. Streptococcus mutans is a primary cariogenic bacterium due to its ability to:

-

Utilize sucrose: S. mutans possesses enzymes, primarily glucosyltransferases (GTFs), that utilize sucrose to synthesize sticky, insoluble glucans.

-

Form biofilms: These glucans form the scaffolding of the dental plaque biofilm, enabling bacterial adhesion to the tooth surface and to each other.

-

Produce acid (Acidogenicity): S. mutans ferments sugars, producing lactic acid and other organic acids, which lower the pH at the tooth surface.

-

Survive in acidic environments (Aciduricity): This bacterium can thrive in the low pH conditions it creates, outcompeting less acid-tolerant commensal bacteria.

Sucrose is particularly cariogenic because it is an ideal substrate for GTFs, leading to robust biofilm formation and acid production. The search for non-cariogenic sweeteners has led to the investigation of various sugar substitutes, including this compound.

This compound: A Non-Cariogenic Sucrose Isomer

This compound (α-D-glucopyranosyl-(1→3)-D-fructofuranose) is a naturally occurring disaccharide and a structural isomer of sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside). The key difference lies in the glycosidic bond connecting the glucose and fructose moieties. This structural variance has profound implications for its metabolism by oral bacteria.

Mechanism of Anti-Cariogenicity

The primary anti-cariogenic property of this compound stems from the fact that it is not a substrate for Streptococcus mutans glucosyltransferases (GTFs) . Due to the α-1,3-glycosidic linkage, GTFs cannot cleave the bond to release glucose and fructose, nor can they polymerize the glucose moiety into glucans.

This lack of metabolism by S. mutans leads to the following anti-cariogenic effects:

-

Inhibition of Glucan Synthesis: Without sucrose as a substrate, GTFs cannot produce the extracellular glucans necessary for biofilm matrix formation.

-

Reduction of Biofilm Formation: The absence of a glucan matrix prevents the firm attachment and accumulation of S. mutans on the tooth surface, thereby inhibiting the formation of cariogenic biofilms.

-

No Acid Production: As this compound is not fermented by S. mutans, there is no subsequent production of lactic acid, thus preventing the demineralization of tooth enamel.

Essentially, this compound does not provide the necessary fuel for the key virulence mechanisms of S. mutans.

Quantitative Data: this compound vs. Sucrose

The following tables summarize the expected quantitative outcomes from in vitro studies comparing the effects of this compound and sucrose on key cariogenic parameters of Streptococcus mutans. These expected results are based on the established principle that this compound is not metabolized by S. mutans.

Table 1: Effect on Glucan Synthesis by S. mutans

| Carbohydrate (Concentration) | Glucan Synthesis (µg/mg protein) | % Inhibition (relative to Sucrose) |

| Sucrose (1%) | High (e.g., 150 ± 15) | 0% |

| This compound (1%) | Negligible (e.g., < 5) | > 95% |

| Control (No Sugar) | Negligible (e.g., < 5) | > 95% |

Table 2: Effect on Biofilm Formation by S. mutans

| Carbohydrate (Concentration) | Biofilm Formation (OD575) | % Reduction (relative to Sucrose) |

| Sucrose (1%) | High (e.g., 1.2 ± 0.1) | 0% |

| This compound (1%) | Low (e.g., 0.1 ± 0.02) | > 90% |

| Control (No Sugar) | Low (e.g., 0.1 ± 0.02) | > 90% |

Table 3: Effect on Acid Production by S. mutans

| Carbohydrate (Concentration) | Final pH after 24h Incubation | ΔpH (Initial pH - Final pH) |

| Sucrose (1%) | Low (e.g., 4.5 ± 0.2) | High (e.g., 2.5) |

| This compound (1%) | Neutral (e.g., 7.0 ± 0.1) | Negligible (e.g., < 0.1) |

| Control (No Sugar) | Neutral (e.g., 7.0 ± 0.1) | Negligible (e.g., < 0.1) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited to assess the anti-cariogenic properties of this compound.

Glucan Synthesis Assay (Anthrone-Sulfuric Acid Method)

This protocol quantifies the amount of water-insoluble glucans produced by S. mutans.

Materials:

-

Streptococcus mutans strain (e.g., ATCC 25175)

-

Brain Heart Infusion (BHI) broth

-

Sucrose and this compound solutions (sterile)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Anthrone reagent (0.2% in concentrated sulfuric acid, freshly prepared)

-

Glucose standards (for standard curve)

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Inoculate S. mutans in BHI broth and incubate anaerobically at 37°C for 18-24 hours.

-

Preparation of Cell Suspension: Harvest bacterial cells by centrifugation (5000 x g, 10 min), wash twice with PBS, and resuspend in PBS to a standardized optical density (e.g., OD600 of 1.0).

-

Glucan Synthesis: In a sterile tube, mix the S. mutans cell suspension with the test carbohydrate (1% sucrose or 1% this compound) and incubate at 37°C for 2-4 hours with gentle agitation. A no-sugar control should be included.

-

Glucan Isolation: Centrifuge the tubes (10,000 x g, 15 min) to pellet the cells and insoluble glucans. Wash the pellet three times with distilled water to remove soluble sugars.

-

Quantification:

-

Resuspend the pellet in a known volume of distilled water.

-

To an aliquot of the suspension, add ice-cold anthrone reagent.

-

Heat the mixture in a boiling water bath for 10 minutes.

-

Cool the tubes rapidly and measure the absorbance at 620 nm.

-

Quantify the amount of glucan using a standard curve prepared with known concentrations of glucose.

-

-

Protein Quantification: Determine the protein concentration of the initial cell suspension (e.g., using a Bradford or BCA assay) to normalize the glucan synthesis data.

Biofilm Formation Assay (Crystal Violet Staining)

This method semi-quantitatively measures the adherence and accumulation of S. mutans biofilm on a solid surface.

Materials:

-

Streptococcus mutans strain

-

Tryptic Soy Broth (TSB) supplemented with 1% of the test carbohydrate (sucrose or this compound)

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

33% Glacial Acetic Acid

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow S. mutans overnight in TSB. Dilute the culture in TSB with the respective carbohydrate to a starting OD600 of 0.05.

-

Biofilm Growth: Add 200 µL of the inoculated media to each well of a 96-well plate. Include a no-sugar control and a media-only blank. Incubate the plate anaerobically at 37°C for 24-48 hours without agitation.

-

Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells gently with distilled water until the wash water is clear.

-

Solubilization: Air dry the plate. Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at 575 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Acid Production Assay (pH Measurement)

This protocol measures the drop in pH resulting from the fermentation of carbohydrates by S. mutans.

Materials:

-

Streptococcus mutans strain

-

Defined minimal medium containing the test carbohydrate (1% sucrose or 1% this compound) and a pH indicator (e.g., phenol red) or a pH meter.

-

Sterile culture tubes or a 96-well plate

Procedure:

-

Bacterial Preparation: Prepare a standardized cell suspension of S. mutans as described in the glucan synthesis assay.

-

Incubation: Inoculate the prepared medium with the S. mutans suspension. A no-sugar control is essential.

-

pH Measurement:

-

Using a pH meter: At regular time intervals (e.g., 0, 4, 8, 24 hours), aseptically remove an aliquot of the culture and measure the pH using a calibrated pH meter.

-

Using a pH indicator: If a pH indicator is included in the medium, monitor the color change over time. For quantitative results, measure the absorbance at a wavelength specific to the pH indicator in a microplate reader.

-

-

Data Analysis: Plot the pH values against time to visualize the kinetics of acid production. Calculate the final pH and the total pH drop (ΔpH).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.

Caption: Cariogenic mechanism of sucrose metabolism by Streptococcus mutans.

Caption: Anti-cariogenic mechanism of this compound.

Caption: Experimental workflow for the crystal violet biofilm assay.

Conclusion

The structural difference between this compound and sucrose, specifically the α-1,3-glycosidic bond in this compound, renders it non-metabolizable by the key cariogenic bacterium Streptococcus mutans. This fundamental property prevents the synthesis of glucans, the formation of biofilms, and the production of acid, which are the hallmarks of sucrose-induced dental caries. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of this compound's anti-cariogenic potential. For researchers and professionals in drug development and food science, this compound represents a highly promising functional ingredient for the formulation of non-cariogenic food products and oral health solutions. Further clinical studies are warranted to fully elucidate its efficacy in vivo.

A Deep Dive into Microbial Turanose Metabolism: Pathways, Regulation, and Experimental Approaches

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Turanose (α-D-glucopyranosyl-(1→3)-D-fructofuranose), a naturally occurring disaccharide and isomer of sucrose, serves as a valuable carbon source for a diverse range of microbial organisms.[1][2] Found in honey and produced through enzymatic isomerization of sucrose, its metabolism in microbes offers insights into novel enzymatic pathways and regulatory networks, presenting potential targets for therapeutic intervention and biotechnological applications. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in microbial organisms, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for its investigation.

Enzymatic Pathways of this compound Catabolism

While the complete catabolic pathway for this compound is not universally elucidated across all microbial species, comparative genomics and functional studies in several bacteria, including members of the Firmicutes and Proteobacteria phyla, point towards a primary route of metabolism involving uptake via the Phosphotransferase System (PTS), followed by intracellular phosphorylation and subsequent hydrolysis.

Uptake and Phosphorylation: The Phosphotransferase System (PTS)

The initial step in this compound metabolism for many bacteria is its transport into the cell and concomitant phosphorylation, a process frequently mediated by the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS).[2][3][4] The PTS is a multicomponent system that utilizes phosphoenolpyruvate (PEP) as a phosphoryl donor to transport and phosphorylate a wide array of carbohydrates. While a this compound-specific PTS has not been fully characterized in all organisms, the genetic architecture of operons involved in the metabolism of sucrose isomers suggests the presence of dedicated PTS components.[5]

The general mechanism of the PTS involves a series of phosphoryl transfers from PEP to the incoming sugar, as depicted below:

Figure 1: Generalized pathway of the Phosphotransferase System (PTS) for sugar uptake.

Intracellular Hydrolysis

Following transport and phosphorylation, the resulting this compound-6-phosphate is hydrolyzed into its constituent monosaccharides, which can then enter central metabolic pathways. The key enzyme in this step is a putative This compound-6-phosphate hydrolase . While the specific enzyme has not been biochemically characterized in detail for this compound, homologous systems for other disaccharides like sucrose suggest the existence of such an enzyme.[5]

Figure 2: Proposed intracellular catabolism of this compound-6-Phosphate.

The products of this hydrolysis, glucose and fructose-6-phosphate, are readily assimilated into glycolysis.

Genetic Organization and Regulation

The genes encoding the enzymes and transporters for this compound metabolism are typically organized into operons, allowing for coordinated regulation in response to the availability of the substrate. While a definitive this compound operon has not been fully elucidated in all this compound-utilizing bacteria, comparative genomic analyses of organisms like Klebsiella pneumoniae and various Lactobacillus species provide a model for its structure and regulation.[1][5]

The Putative this compound (tur) Operon

Based on studies of sucrose isomer metabolism, a putative tur operon would likely contain genes for:

-

A this compound-specific PTS system: Comprising genes for the Enzyme II components (EIIA, EIIB, and EIIC).

-

A this compound-6-phosphate hydrolase: The enzyme responsible for cleaving the phosphorylated disaccharide.

-

A transcriptional regulator: A protein that controls the expression of the operon.

In Klebsiella pneumoniae, the aglB gene has been identified as necessary for the utilization of several sucrose isomers, including this compound, suggesting it is a key component of the catabolic pathway.[5]

Regulation of the this compound Operon

The expression of the this compound operon is expected to be tightly regulated to ensure that the metabolic machinery is only produced when this compound is present and preferred carbon sources, such as glucose, are absent. This regulation is likely achieved through two primary mechanisms:

-

Induction: In the presence of this compound, a transcriptional activator would bind to the promoter region of the tur operon, initiating transcription. Alternatively, a repressor protein that normally blocks transcription would be inactivated by binding to this compound or a derivative.

-

Catabolite Repression: In the presence of a preferred carbon source like glucose, the expression of the tur operon is repressed, even if this compound is also available. This global regulatory mechanism, known as carbon catabolite repression (CCR), ensures the preferential utilization of the most energy-efficient carbon source. In many bacteria, CCR is mediated by the phosphorylation state of the PTS components and the intracellular concentration of cyclic AMP (cAMP).

Figure 3: A conceptual model of the regulation of a putative this compound operon.

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of specific this compound catabolic enzymes are limited in the literature. However, studies on the enzymatic production of this compound provide some relevant kinetic parameters for the synthesizing enzymes, which can offer a basis for comparison.

| Enzyme | Organism | Substrate(s) | Product | Km (mM) | Vmax or Specific Activity | Reference |

| Amylosucrase (BtAS) | Bifidobacterium thermophilum | Sucrose | This compound | - | 1.4 U/mg (wild-type) | [3] |

| Amylosucrase (BtAS-G374S mutant) | Bifidobacterium thermophilum | Sucrose | This compound | - | 2.2 U/mg | [3] |

| Amylosucrase | Neisseria polysaccharea | Sucrose + Fructose | This compound | - | Yield: 73.7% | [5] |

Table 1: Kinetic and production data for enzymes involved in this compound synthesis.

Experimental Protocols

Investigating this compound metabolism requires a combination of genetic, biochemical, and analytical techniques. The following section outlines key experimental protocols that can be adapted for the study of this compound utilization in microbial organisms.

Assay for this compound-6-Phosphate Hydrolase Activity

This protocol is adapted from assays for other glycoside hydrolases and is designed to measure the release of glucose from this compound-6-phosphate.

Principle: The activity of this compound-6-phosphate hydrolase is determined by quantifying the amount of glucose produced over time. The released glucose is then measured using a coupled enzymatic assay involving glucose oxidase and peroxidase.

Materials:

-

This compound-6-phosphate (substrate)

-

Cell-free extract or purified enzyme

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Glucose oxidase/peroxidase (GOPOD) reagent

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing reaction buffer and this compound-6-phosphate at a desired concentration.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).

-

-

Glucose Quantification:

-

To the reaction aliquots, add the GOPOD reagent.

-

Incubate at 37°C for a specified time (e.g., 20 minutes) to allow for color development.

-

Measure the absorbance at 510 nm.

-

Calculate the concentration of glucose released using a standard curve prepared with known concentrations of glucose.

-

Workflow:

Figure 4: Workflow for the this compound-6-Phosphate Hydrolase activity assay.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the expression levels of putative this compound utilization genes in response to different carbon sources.

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the amount of mRNA transcribed from the genes of interest.

Materials:

-

Bacterial cells grown in media with different carbon sources (e.g., glucose, this compound, no sugar)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix

-

Primers specific for the target genes and a housekeeping gene (for normalization)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cells harvested at the mid-logarithmic growth phase.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of a housekeeping gene.

Workflow:

Figure 5: Workflow for gene expression analysis of this compound utilization genes using qRT-PCR.

Conclusion and Future Directions

The metabolism of this compound in microbial organisms represents a fascinating area of research with implications for understanding bacterial physiology, gut microbiome dynamics, and the development of novel biotechnological processes. While the foundational elements of this compound catabolism are beginning to be understood, significant gaps in our knowledge remain. Future research should focus on:

-

Definitive Elucidation of Catabolic Pathways: The complete enzymatic pathways for this compound degradation in various key microbial species need to be fully characterized.

-

Biochemical Characterization of Key Enzymes: Detailed kinetic and structural studies of this compound-specific PTS components and hydrolases are essential.

-